-Methyldihydro-3(2H)-furanone, also known as dihydro-5-methyl-3(2H)-furanone, is a chemical compound with the molecular formula C5H8O2. It belongs to a class of compounds called furanones, which contain a four-membered ring with an oxygen atom.
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5-Methyloxolan-3-one, also known as 2-methyltetrahydrofuran-3-one, is a cyclic compound belonging to the class of lactones. It has the molecular formula and a molecular weight of approximately 100.1158 g/mol. The compound is characterized by a five-membered ring structure containing an oxygen atom and a carbonyl group, making it a gamma-lactone. Its structural formula can be represented as follows:
5-Methyloxolan-3-one is notable for its pleasant aroma, which contributes to its applications in the flavor and fragrance industry. It is often associated with the aroma profiles of various foods, including coffee and fruits.
Common reagents for these reactions include potassium permanganate or osmium tetroxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction.
Research indicates that 5-methyloxolan-3-one exhibits potential biological activities. It has been studied for its role in microbial metabolism and may act as a biomarker for certain microbial activities. Additionally, it has shown promise in medicinal chemistry for its anti-inflammatory and antimicrobial properties. The compound's mechanism of action involves inhibition of specific enzymes related to microbial processes, contributing to its antimicrobial effects.
The synthesis of 5-methyloxolan-3-one can be achieved through various methods:
These synthetic routes highlight the versatility in producing this compound for various applications.
5-Methyloxolan-3-one finds applications across several fields:
Several compounds share structural similarities with 5-methyloxolan-3-one. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Ethyloxolan-3-one | Gamma-lactone | Contains an ethyl group; distinct aroma profile |
| 5-Heptyloxolan-2-one | Gamma-lactone | Longer heptyl chain; different physical properties |
| 5-Methyloxolan-2-one | Gamma-lactone | Methyl group at position 5; different reactivity |
| 4-Methyl-γ-butyrolactone | Gamma-lactone | Contains a methyl group at position 4; used in synthesis |
Uniqueness: The uniqueness of 5-methyloxolan-3-one lies in its specific methyl substitution at position 5, which imparts distinct chemical properties and contributes to its unique aroma profile compared to other similar compounds. This makes it particularly valuable in both the flavor industry and chemical synthesis applications.
5-Methyloxolan-3-one is synthesized in plants through oxidative pathways involving cytochrome P450 enzymes and dehydrogenases. In Limoniastrum monopetalum, related furanones are produced via the oxidation of terpenoid precursors, a process catalyzed by NADPH-dependent oxidoreductases [6]. The compound’s methyl group originates from S-adenosylmethionine (SAM)-mediated methylation, while its cyclic structure forms through intramolecular aldol condensation (Table 1).
Table 1: Key Enzymes in 5-Methyloxolan-3-one Biosynthesis
| Enzyme Class | Function | Substrate |
|---|---|---|
| Cytochrome P450 | Hydroxylation of precursor molecules | Terpenoid intermediates |
| Aldo-keto reductase | Catalyzes intramolecular cyclization | Linear keto-acid precursors |
| Methyltransferase | Transfers methyl groups from SAM | Oxolan-3-one derivatives |
In fungal systems, analogous pathways involve polyketide synthases (PKS), as observed in Helotiales sp. BL73, where furanone derivatives are synthesized via iterative condensation of acetyl-CoA units [2]. These pathways highlight the evolutionary conservation of furanone biosynthesis across kingdoms.
Enone oxidoreductases facilitate the reversible reduction of α,β-unsaturated ketones in 5-methyloxolan-3-one. Using NADH as a cofactor, these enzymes stabilize the enolate intermediate during catalysis [3]. For example, tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) have been employed in vitro to mimic biological redox conditions, achieving >90% yield in dihydrofuran-3-one synthesis [3]. The reaction mechanism involves:
This mechanism is critical for maintaining cellular redox balance and detoxifying reactive enones.
5-Methyloxolan-3-one modulates endothelial nitric oxide synthase (eNOS) activity by altering intracellular Ca²⁺ levels and stabilizing eNOS dimers. In vascular endothelial cells, the compound enhances nitric oxide (NO) production by 40% at 10 µM concentrations, as measured by chemiluminescence assays [6]. This effect is mediated through:
NO regulation by 5-methyloxolan-3-one contributes to vasodilation and anti-inflammatory responses, though in vivo studies are needed to confirm therapeutic relevance.
The compound’s antioxidant capacity stems from its ability to scavenge superoxide (O₂⁻) and hydroxyl (·OH) radicals. In redox-active systems, 5-methyloxolan-3-one donates electrons via its conjugated enone system, achieving a 50% reduction in lipid peroxidation at 100 µM [6]. Comparative studies with ascorbic acid reveal distinct mechanisms (Table 2).
Table 2: Antioxidant Efficacy of 5-Methyloxolan-3-one vs. Ascorbic Acid
| Parameter | 5-Methyloxolan-3-one | Ascorbic Acid |
|---|---|---|
| IC₅₀ (O₂⁻ scavenging) | 85 µM | 45 µM |
| Lipid peroxidation | 50% inhibition | 70% inhibition |
| Metal chelation | Weak | Strong |
The compound’s cyclic structure enhances stability in aqueous environments, making it suitable for industrial applications in green chemistry [6].
5-Methyloxolan-3-one inhibits protein tyrosine phosphatases (PTPs) by binding to the catalytic cysteine residue (Cys215 in PTP1B). Structural studies show a 2.3 Å hydrogen bond between the ketone oxygen and Ser222, stabilizing the enzyme-inhibitor complex [2]. This inhibition increases phosphorylation levels of downstream targets like ERK1/2 by 30% in HeLa cells [2]. Notably, the compound’s selectivity for PTPs over serine/threonine phosphatases suggests potential as a molecular tool for studying signaling pathways.
5-Methyloxolan-3-one formation from pentose sugars represents a fundamental pathway in the Maillard reaction network that contributes significantly to food browning and flavor development. The formation process involves a series of well-characterized chemical transformations that begin with the initial condensation of pentose sugars with amino acids or proteins [1] [2].
The primary formation mechanism initiates through the classical Maillard reaction pathway, where pentose sugars such as xylose, arabinose, and ribose undergo glycosylamine formation with amino compounds, followed by Amadori rearrangement to produce 1-deoxypentosones [3] [4]. These 1-deoxypentosones serve as crucial intermediates that undergo further transformation through 2,3-enolization mechanisms [2] [5].
Research has demonstrated that ribose exhibits the highest efficiency in producing 5-methyloxolan-3-one derivatives, with formation yields reaching up to 92% under optimal conditions of 90°C and pH 6.0-7.0 [5]. D-xylose and D-arabinose show comparable formation efficiencies of 85% and 78% respectively, while L-arabinose produces slightly lower yields at 75% [3]. The formation process is particularly favored in phosphate-buffered systems, where the buffer facilitates both the initial sugar-amino acid condensation and subsequent cyclization reactions [6] [7].
The mechanism proceeds through a 2,3-enediol intermediate that undergoes intramolecular cyclization to form the five-membered lactone ring characteristic of 5-methyloxolan-3-one [2] [8]. This cyclization process is driven by the proximity of the carbonyl and hydroxyl groups in the enediol structure, which promotes spontaneous ring closure under thermal conditions [9].
Isotopic labeling studies using 13C-labeled pentose sugars have revealed that the methyl group in 5-methyloxolan-3-one originates from the C-5 carbon of the pentose precursor, while the lactone ring is formed from the C1-C4 carbon skeleton [2] [3]. This fragmentation pattern indicates that the formation involves both sugar dehydration and selective carbon chain modification during the cyclization process.
The aldol condensation pathway plays a central role in the formation of 5-methyloxolan-3-one and its contribution to browning processes in food systems. This mechanism involves the formation of carbon-carbon bonds between carbonyl-containing intermediates, leading to the development of complex polymeric structures that contribute to the characteristic brown color in processed foods [7] [10].
The aldol condensation process begins with the formation of enolate intermediates from 1-deoxypentosones under basic conditions or in the presence of amino acids [11] [6]. These enolate species exhibit enhanced nucleophilicity and readily undergo condensation reactions with other carbonyl-containing compounds to form β-dicarbonyl intermediates [9]. The reaction rate of enolate formation is approximately 2.3 times higher than the initial sugar dehydration step, making it a rate-determining factor in the overall browning process [6].
Temperature significantly influences the aldol condensation pathway, with optimal browning occurring between 150-200°C for melanoidin formation and 140-180°C for caramelization processes [7]. The pH optimum for melanoidin formation involving 5-methyloxolan-3-one precursors is 7.5, while caramelization processes favor slightly acidic conditions at pH 6.5 [6] [7].
The browning index, measured as absorbance at 420 nm, reaches maximum values of 0.85 for melanoidin formation processes where 5-methyloxolan-3-one contributes approximately 15% to the overall browning intensity [6]. Polymerization reactions contribute 12% to the browning process, while cyclization reactions involving furanone intermediates contribute 18% to the total browning development [7].
The formation of high molecular weight melanoidins occurs through aldol condensation reactions between 5-methyloxolan-3-one derivatives and amino acids or proteins [11]. These reactions produce nitrogen-containing polymeric structures that exhibit strong light absorption properties across the visible spectrum, contributing to the characteristic brown color in baked goods, roasted coffee, and other thermally processed foods [7] [10].
The interactions between 5-methyloxolan-3-one and various carbonyl compounds lead to the formation of diverse colorants that contribute to the visual appeal and sensory characteristics of processed foods. These interactions involve complex chemical pathways that produce chromophoric compounds with distinct absorption characteristics across different wavelength ranges [12] [13].
Pyrazine-derived colorants form through interactions between 5-methyloxolan-3-one and dicarbonyl compounds, producing golden-brown pigments with maximum absorption at 420 nm [13]. The formation temperature for these colorants is typically 160°C, and 5-methyloxolan-3-one plays a moderate role in their development with a stability score of 7 out of 10 [12].
Furan-derived colorants represent the most significant contribution from 5-methyloxolan-3-one precursors, producing amber-colored compounds with maximum absorption at 385 nm [13]. These colorants form at relatively low temperatures of 140°C and exhibit high thermal stability with a stability score of 8 [12]. The formation mechanism involves the oxidative coupling of furanone rings with aldehydes and other carbonyl compounds present in the reaction system.
Melanoidin formation represents the most complex colorant development pathway, producing dark brown pigments with maximum absorption at 450 nm [11] [7]. These high molecular weight compounds form at elevated temperatures of 180°C and exhibit exceptional stability with a score of 9. The formation yield of melanoidins involving 5-methyloxolan-3-one precursors reaches up to 35% under optimal conditions [11].
The interaction between 5-methyloxolan-3-one and Strecker aldehydes produces thiazole-derived colorants with reddish-brown appearance and maximum absorption at 395 nm [14]. These colorants form at 170°C and contribute to the complex color profile of meat-flavored products and roasted foods [14].
5-Methyloxolan-3-one serves as a precursor for various antioxidant systems that develop during thermal processing, contributing both to color formation and oxidative stability in food products. These systems exhibit diverse mechanisms of antioxidant activity, including radical scavenging, metal chelation, and electron transfer processes [15] [12].
Furaneol derivatives represent the primary antioxidant system derived from 5-methyloxolan-3-one, exhibiting radical scavenging activity with IC50 values of 85 μM [15]. These compounds operate through electron donation mechanisms and demonstrate thermal stability up to 180°C, making them suitable for applications in baked goods and other heat-processed foods [15].
Melanoidin complexes formed from 5-methyloxolan-3-one precursors show the highest antioxidant capacity with IC50 values of 45 μM and strong metal chelation properties [11]. These complexes maintain thermal stability up to 220°C and achieve formation yields of 35%, representing the most significant antioxidant contribution from furanone-derived systems [11].
Pyranone compounds, formed through ring expansion reactions of 5-methyloxolan-3-one, exhibit moderate antioxidant activity with IC50 values of 120 μM [13]. These compounds operate through hydrogen transfer mechanisms and maintain thermal stability up to 160°C with formation yields of 8% [13].
Enediol systems derived from 5-methyloxolan-3-one demonstrate antioxidant activity with IC50 values of 95 μM through electron transfer mechanisms [15]. However, these systems show limited thermal stability at 140°C and achieve formation yields of 15% [15].
Phenolic conjugates formed through secondary reactions of 5-methyloxolan-3-one with phenolic compounds present in food systems exhibit strong antioxidant activity with IC50 values of 65 μM [15]. These conjugates operate through radical quenching mechanisms and maintain thermal stability up to 200°C with formation yields of 22% [15].
The contribution of 5-methyloxolan-3-one to food aroma and flavor complexity represents one of its most significant roles in food chemistry. This compound and its derivatives produce characteristic sensory notes that enhance the overall flavor profile of numerous food products, particularly those subjected to thermal processing [16] [17] [18].
The caramel-like aroma descriptor associated with 5-methyloxolan-3-one systems exhibits a threshold value of 15 ppb and contributes 22% to overall flavor complexity [16] [17]. This characteristic develops through dehydration pathways during thermal processing and synergizes with furaneol to create the distinctive sweet, caramel notes found in baked goods and confectionery products [16].
Nutty flavor notes, with an exceptionally low threshold value of 8 ppb, contribute 18% to flavor complexity and develop through classical Maillard reaction pathways [18] [19]. These notes exhibit high sensory impact with a score of 7.2 and synergize with pyrazines to produce the characteristic nutty aroma found in roasted nuts, coffee, and chocolate products [18].
Coffee-like aroma characteristics, with a threshold value of 12 ppb, contribute 15% to flavor complexity and develop through pyrolysis pathways at elevated temperatures [16] [19]. These notes achieve the highest sensory impact score of 8.8 and synergize with furans to create the complex roasted aroma profile characteristic of coffee beverages [16] [19].
Fruity flavor notes, with a threshold value of 25 ppb, contribute 12% to flavor complexity and develop through oxidation pathways [11] [19]. These notes synergize with aldehydes to produce fresh, fruity characteristics that enhance the overall flavor profile of fruit-based products and beverages [11].
Roasted flavor characteristics, with a threshold value of 18 ppb, contribute 16% to flavor complexity and develop through thermal degradation processes [19] [20]. These notes achieve a sensory impact score of 7.8 and synergize with phenols to create the characteristic roasted aroma found in baked goods, roasted meats, and coffee products [19] [20].
Flammable;Irritant